molecular formula C4H8NaO7P B14113630 sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

Cat. No.: B14113630
M. Wt: 222.07 g/mol
InChI Key: KKDBADMPNGAKHM-VKKIDBQXSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Erythrose 4-phosphate sodium salt can be synthesized from erythritol through a series of enzymatic reactions involving three isomerases. The process involves the conversion of erythritol to D-erythrose 4-phosphate, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: : Industrial production of D-erythrose 4-phosphate sodium salt typically involves the enzymatic conversion of erythritol using specific isomerases. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified and crystallized to obtain the sodium salt form .

Chemical Reactions Analysis

Types of Reactions: : D-Erythrose 4-phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Erythrose 4-phosphate sodium salt has numerous applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

    Biology: Plays a role in the pentose phosphate pathway and the biosynthesis of aromatic amino acids.

    Medicine: Used in the study of metabolic pathways and the development of therapeutic agents.

    Industry: Used in the production of various biochemicals and pharmaceuticals

Mechanism of Action

D-Erythrose 4-phosphate sodium salt exerts its effects by participating in the pentose phosphate pathway and the shikimate pathway. In the pentose phosphate pathway, it is involved in the synthesis of ribose-5-phosphate, which is essential for nucleotide synthesis. In the shikimate pathway, it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a precursor for the biosynthesis of aromatic amino acids .

Comparison with Similar Compounds

Similar Compounds

  • D-Xylulose 5-phosphate lithium salt
  • D-Ribulose 5-phosphate sodium salt
  • D-Ribose 5-phosphate disodium salt hydrate
  • D-Sedoheptulose 7-phosphate lithium salt
  • 6-Phosphogluconic acid trisodium salt

Uniqueness: : D-Erythrose 4-phosphate sodium salt is unique due to its specific role in both the pentose phosphate pathway and the shikimate pathway. Its ability to participate in the biosynthesis of aromatic amino acids sets it apart from other similar compounds .

Properties

Molecular Formula

C4H8NaO7P

Molecular Weight

222.07 g/mol

IUPAC Name

sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4-;/m1./s1

InChI Key

KKDBADMPNGAKHM-VKKIDBQXSA-M

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)OP(=O)(O)[O-].[Na+]

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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